molecular formula C22H21NO4S B3700222 N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE

N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE

Cat. No.: B3700222
M. Wt: 395.5 g/mol
InChI Key: OWFADKLXVVAECM-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methylbenzenesulfonyl, and benzamide groups

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been used to facilitate this reaction . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high purity and yield. The use of solid acid catalysts and ultrasonic irradiation technology is particularly notable in industrial settings.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups play a crucial role in its biological activity. It can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest significant interactions with cellular proteins and enzymes .

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-16-8-14-20(15-9-16)28(25,26)23(18-10-12-19(27-3)13-11-18)22(24)21-7-5-4-6-17(21)2/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFADKLXVVAECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHOXYPHENYL)-2-METHYL-N-(4-METHYLBENZENESULFONYL)BENZAMIDE

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